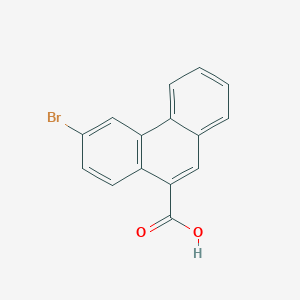

6-Bromophenanthrene-9-carboxylic acid

Description

Structural Significance of the Phenanthrene (B1679779) Core in Organic Synthesis

The phenanthrene core, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, is a fundamental building block in organic chemistry. numberanalytics.comnumberanalytics.com Its unique angular arrangement of rings distinguishes it from its linear isomer, anthracene, leading to different electronic properties and reactivity. numberanalytics.com This structure is a key synthon in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, dyes, and materials with unique optical and electrical properties. numberanalytics.comacs.org The relative stability of the phenanthrene system, a result of electron delocalization across its 14 π-electron system, makes it a reliable scaffold for constructing more elaborate molecular architectures. numberanalytics.com Modern synthetic methods, including transition-metal-catalyzed cycloisomerization and palladium-catalyzed C-H annulation, have further expanded the ability to create a diverse range of substituted phenanthrene derivatives. acs.orgnih.gov

Strategic Importance of Halogenation for Modulating Aromatic Compound Reactivity

Halogenation is a crucial strategy in organic synthesis for modulating the reactivity of aromatic compounds. numberanalytics.com The introduction of a halogen, such as bromine, onto an aromatic ring serves several strategic purposes. Firstly, halogens are effective directing groups in electrophilic aromatic substitution reactions. More importantly, they act as versatile synthetic "handles" for subsequent transformations. mt.com

The carbon-bromine bond in compounds like bromophenanthrenes can participate in a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to the construction of complex C-C bonds. sigmaaldrich.com This allows for the attachment of a wide range of other functional groups. The presence of a bromine atom alters the electronic properties of the aromatic system and imparts a different reactivity profile compared to the parent, non-halogenated compound. chemicalbook.com For instance, the bromine substitution on 9-bromophenanthrene (B47481) enables it to undergo various reactions, including nucleophilic aromatic substitution and coupling reactions, that are not readily accessible for phenanthrene itself. chemicalbook.com

Functional Significance of Carboxylic Acid Groups in Polycyclic Aromatic Systems

The attachment of a carboxylic acid (-COOH) group to a polycyclic aromatic system introduces a wealth of functionality and significantly alters the parent molecule's properties. numberanalytics.com Carboxylic acids are acidic, capable of donating a proton, which is their chief chemical characteristic. britannica.combritannica.com This functional group is crucial for several reasons:

Derivatization : The carboxyl group is a gateway to a wide variety of other functional groups. It can be readily converted into esters, amides, acyl halides, and acid anhydrides, making it a cornerstone for synthesizing diverse chemical libraries. numberanalytics.combritannica.com

Hydrogen Bonding : The -COOH group can act as both a hydrogen bond donor and acceptor. numberanalytics.com This capability is critical in the formation of supramolecular assemblies and influences the crystal packing and bulk properties of materials. In phenanthrene-9-carboxylic acid, for example, molecules arrange themselves into cyclic dimers through hydrogen bonding. nih.gov

Physicochemical Properties : The introduction of a polar carboxylic acid group can modify the solubility of the typically nonpolar PAH core. This can create amphiphilic molecules, which have applications in materials science and biochemistry. nih.gov

Biological Activity : The carboxylic acid moiety is a key pharmacophore in numerous drugs, where it often interacts with biological targets through ionic or hydrogen bonding. nih.gov

Chemical Profile of 6-Bromophenanthrene-9-carboxylic acid

This section details the specific properties and synthetic considerations for the target compound, this compound.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₅H₉BrO₂ |

| Molecular Weight | 301.135 g/mol |

| Density | 1.615 g/cm³ |

| Boiling Point | 482.8°C at 760 mmHg |

| Flash Point | 245.8°C |

| Refractive Index | 1.758 |

| Polar Surface Area (PSA) | 37.30 Ų |

| LogP | 4.45370 |

| CAS Number | 53581-38-7 |

Data sourced from Chemsrc. chemsrc.com

Synthesis and Reactivity

The synthesis of substituted phenanthrene carboxylic acids often involves multi-step pathways. A common route to phenanthrene-9-carboxylic acid starts from 9-bromophenanthrene. chemicalbook.comchemicalbook.com This precursor is typically synthesized by the direct bromination of phenanthrene in a solvent like carbon tetrachloride. chemicalbook.comorgsyn.org The bromo-substituent is then converted to a cyano-group by heating with cuprous cyanide, and subsequent hydrolysis of the cyano-compound yields the desired carboxylic acid. chemicalbook.comchemicalbook.com To produce this compound, this synthesis would require a starting material that is already brominated at the 6-position.

The reactivity of this compound is dictated by its three key components: the phenanthrene core and its two distinct functional groups.

The carboxylic acid group at the 9-position can undergo standard reactions such as esterification with alcohols or amidation with amines.

The bromine atom at the 6-position serves as a reactive site for metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other organic fragments.

The phenanthrene backbone can undergo further electrophilic substitution, although the existing substituents will influence the position of any new group.

Research Applications and Significance

While specific, large-scale applications for this compound are not widely documented, its structure makes it a highly valuable intermediate in several areas of chemical research:

Organic Synthesis : It serves as a bifunctional building block. The two different functional groups (-Br and -COOH) can be addressed with orthogonal reaction conditions, allowing for the stepwise construction of highly complex and precisely substituted phenanthrene-based molecules.

Materials Science : Phenanthrene derivatives are investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs), due to their fluorescent properties. chemicalbook.com The combination of the rigid aromatic core with reactive handles allows for the synthesis of novel polymers or small molecules with tailored electronic and photophysical properties.

Medicinal Chemistry : The phenanthrene scaffold is present in a number of biologically active natural products and synthetic drugs. wikipedia.org This compound could serve as a starting material for the synthesis of novel therapeutic agents, where the bromine and carboxylic acid groups can be modified to optimize binding to biological targets.

Structure

3D Structure

Properties

IUPAC Name |

6-bromophenanthrene-9-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)15(17)18/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWHMHUEUVHQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302490 | |

| Record name | 6-bromophenanthrene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53581-38-7 | |

| Record name | MLS000766161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromophenanthrene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromophenanthrene 9 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, readily available starting materials. For 6-Bromophenanthrene-9-carboxylic acid, the analysis reveals several logical disconnections that form the basis of potential synthetic strategies.

Disconnection at the Carboxyl Group (C9-COOH)

A primary retrosynthetic disconnection involves the removal of the carboxyl group at the C9 position. This approach simplifies the target molecule to a 6-bromophenanthrene intermediate. The carboxyl group can be introduced in a forward synthesis through various methods, such as the carbonation of an organometallic species (e.g., a Grignard or organolithium reagent) or the oxidation of a suitable precursor like a methyl or formyl group at the C9 position. Another viable route is the hydrolysis of a nitrile group, which itself can be introduced via a Sandmeyer reaction from an amino group or by cyanation of an aryl halide.

| Disconnection | Precursor | Forward Synthetic Step |

| C9-COOH | 6-Bromo-9-lithiopenanthrene | Carbonation with CO2 |

| C9-COOH | 6-Bromo-9-cyanophenanthrene | Acid or base-catalyzed hydrolysis |

| C9-COOH | 6-Bromo-9-methylphenanthrene | Oxidation (e.g., with KMnO4 or CrO3) |

Disconnection at the Carbon-Bromine Bond (C6-Br)

Alternatively, disconnection of the carbon-bromine bond at the C6 position leads to phenanthrene-9-carboxylic acid as the key intermediate. The bromine atom can then be introduced in the forward synthesis via electrophilic aromatic substitution. The regioselectivity of this bromination step is a critical consideration, as the directing effects of the existing carboxyl group and the electronic nature of the phenanthrene (B1679779) nucleus will influence the position of bromination.

| Disconnection | Precursor | Forward Synthetic Step |

| C6-Br | Phenanthrene-9-carboxylic acid | Electrophilic bromination (e.g., with Br2 and a Lewis acid) |

Considerations for Regioselective Functionalization

The synthesis of a disubstituted phenanthrene with a specific substitution pattern like 6-bromo-9-carboxy necessitates a high degree of regiocontrol. The choice of synthetic strategy will heavily depend on the ability to control the placement of both the bromine and the carboxylic acid functionalities. Strategies that build the phenanthrene ring from already functionalized precursors often offer better regiocontrol than those that involve the functionalization of the pre-formed phenanthrene core. For instance, starting with appropriately substituted benzene (B151609) or naphthalene (B1677914) derivatives in classical annulation reactions can pre-determine the final substitution pattern.

Phenanthrene Ring Construction Strategies and Their Adaptability

The construction of the phenanthrene skeleton is a cornerstone of the synthesis of this compound. Both classical and modern synthetic methods can be adapted for this purpose.

Classical Annulation Reactions

Several classical named reactions provide robust pathways to the phenanthrene core. Their adaptability for the synthesis of the target molecule hinges on the availability of suitably substituted starting materials.

Pschorr Synthesis : The Pschorr cyclization is a powerful method for phenanthrene synthesis involving the intramolecular radical cyclization of a diazonium salt derived from a 2-aminostilbene derivative. To synthesize this compound via this route, a key intermediate would be an appropriately substituted (Z)-2-amino-α-phenylcinnamic acid. The bromine atom would need to be present on one of the phenyl rings, and the precursor to the carboxylic acid on the other, to ensure the desired 6,9-substitution pattern after cyclization.

Haworth Synthesis : The Haworth synthesis typically involves the Friedel-Crafts acylation of a naphthalene derivative with succinic anhydride, followed by reduction and cyclization. To achieve the 6-bromo-9-carboxy substitution, one could envision starting with a substituted naphthalene. For instance, a brominated naphthalene could undergo Friedel-Crafts acylation, with the position of acylation being directed by the bromine substituent and reaction conditions. Subsequent steps of reduction, cyclization, and aromatization would lead to the phenanthrene core. The final introduction of the carboxyl group at C9 might require a separate functionalization step.

Bardhan-Sengupta Synthesis : This synthesis involves the cyclization of a β-phenylethylcyclohexanol derivative, followed by dehydrogenation to form the phenanthrene ring. For the synthesis of this compound, the starting materials would need to be a brominated β-phenylethyl halide and a cyclohexanone (B45756) derivative that would ultimately give rise to the C9-carboxylic acid. The regiochemistry of the final product is determined by the substitution pattern of these precursors.

| Classical Synthesis | Key Precursor for this compound | Regiochemical Control |

| Pschorr Synthesis | Substituted (Z)-2-amino-α-phenylcinnamic acid | Determined by substituent placement on the biphenyl (B1667301) precursor. |

| Haworth Synthesis | Brominated naphthalene derivative | Directed by the bromine substituent during Friedel-Crafts acylation. |

| Bardhan-Sengupta Synthesis | Brominated β-phenylethyl halide and a functionalized cyclohexanone | Pre-determined by the substitution pattern of the starting materials. |

Modern Transition Metal-Catalyzed Cyclization and Annulation Protocols

Modern synthetic chemistry offers a range of transition metal-catalyzed reactions that can be applied to the construction of the phenanthrene skeleton with high efficiency and selectivity.

Palladium-Catalyzed Annulation : Palladium-catalyzed reactions, such as the annulation of internal alkynes with appropriately substituted aryl halides or triflates, can be a powerful tool. For the target molecule, a strategy could involve the coupling of a substituted o-halobiaryl with an alkyne that bears a precursor to the carboxylic acid. The bromine atom would be pre-installed on the biaryl moiety.

Rhodium and Iridium-Catalyzed Reactions : Rhodium and iridium catalysts are known to mediate C-H activation and annulation reactions. A potential strategy could involve the rhodium-catalyzed annulation of a substituted benzene or naphthalene derivative with an alkyne to construct the third ring of the phenanthrene system. Regioselectivity in such C-H activation/annulation reactions is often guided by directing groups.

C-H Functionalization : An alternative modern approach involves the construction of the phenanthrene core first, followed by regioselective C-H functionalization. For example, iridium-catalyzed C-H borylation could be used to introduce a boron-containing functional group at a specific position on the phenanthrene ring, which can then be converted to the carboxylic acid or bromine. The directing effects of existing substituents would be crucial for achieving the desired regioselectivity. For instance, after the introduction of one functional group, it could direct the selective introduction of the second. Copper-catalyzed carboxylation of an aryl halide is another relevant modern transformation for introducing the carboxyl group. nih.govnih.govrsc.org

Introduction of the Carboxylic Acid Moiety at the C9 Position

The installation of a carboxylic acid group at the C9 position of the phenanthrene ring is a critical step in the synthesis of the target molecule. Several reliable methods are available for this transformation, each with its own advantages and substrate requirements.

A well-established method for introducing a carboxylic acid group onto an aromatic ring is through the carboxylation of an organometallic intermediate, most commonly a Grignard reagent. This process involves the reaction of an organohalide with magnesium metal to form a highly nucleophilic organomagnesium halide, which then reacts with carbon dioxide, acting as an electrophile. Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired carboxylic acid.

In the context of synthesizing phenanthrene-9-carboxylic acid, the precursor is typically 9-bromophenanthrene (B47481). The reaction proceeds as follows:

Formation of the Grignard Reagent: 9-bromophenanthrene is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 9-phenanthrenylmagnesium bromide.

Carboxylation: The freshly prepared Grignard reagent is then treated with a source of carbon dioxide. This can be achieved by bubbling gaseous CO2 through the reaction mixture or by adding solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2.

Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid (e.g., HCl) to produce phenanthrene-9-carboxylic acid.

This method is highly effective, provided that the starting materials are free of water and other protic functional groups that would quench the Grignard reagent.

| Reagent/Step | Purpose | Typical Conditions |

| 9-Bromophenanthrene | Starting material | - |

| Magnesium (Mg) | Formation of Grignard reagent | Anhydrous ether (e.g., THF) |

| Carbon Dioxide (CO2) | Carboxylation agent | Gaseous or solid (dry ice) |

| Acid (e.g., HCl) | Protonation of carboxylate | Aqueous solution |

Another versatile route to carboxylic acids is through the hydrolysis of a nitrile (or cyano) group. This two-step approach first involves the introduction of a nitrile group, which is then converted to the carboxylic acid.

For the synthesis of phenanthrene-9-carboxylic acid, the process starts with 9-bromophenanthrene:

Cyanation: 9-bromophenanthrene can be converted to 9-cyanophenanthrene (B165745). A common method for this transformation is the Rosenmund-von Braun reaction, which involves heating the aryl halide with copper(I) cyanide (CuCN).

Hydrolysis: The resulting 9-cyanophenanthrene is then hydrolyzed to phenanthrene-9-carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions. Heating the nitrile with an aqueous solution of a strong acid (like H2SO4 or HCl) or a strong base (like NaOH or KOH) will cleave the carbon-nitrogen triple bond to form the carboxylic acid or its corresponding carboxylate salt. If basic hydrolysis is used, a final acidification step is required to obtain the free carboxylic acid.

This pathway is particularly useful when direct carboxylation via a Grignard reagent is not feasible due to incompatible functional groups in the molecule.

| Reaction | Reagents | Product of Step |

| Cyanation | 9-Bromophenanthrene, CuCN | 9-Cyanophenanthrene |

| Acid Hydrolysis | 9-Cyanophenanthrene, H2O, H+ (e.g., H2SO4) | Phenanthrene-9-carboxylic acid |

| Basic Hydrolysis | 9-Cyanophenanthrene, H2O, OH- (e.g., NaOH), then H+ | Phenanthrene-9-carboxylic acid |

A carboxylic acid can also be generated through the oxidation of a pre-existing functional group at the desired position. For the C9 position of phenanthrene, this typically involves the oxidation of a methyl group or an aldehyde group.

Oxidation of a C9-Alkyl Group: If 9-methylphenanthrene (B47486) is available, its methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents are required for this transformation. Potassium permanganate (B83412) (KMnO4) is a classic reagent for this purpose. The reaction is typically carried out in a basic aqueous solution with heating. Acidification of the reaction mixture after the oxidation is complete yields the carboxylic acid. This method works because the position adjacent to the aromatic ring (the benzylic position) is particularly susceptible to oxidation. masterorganicchemistry.com

Oxidation of a C9-Aldehyde Group: A more straightforward oxidation involves the conversion of phenanthrene-9-carbaldehyde (B133539) to the corresponding carboxylic acid. Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include:

Jones Reagent: A solution of chromium trioxide (CrO3) in aqueous sulfuric acid and acetone. This is a powerful oxidizing agent that efficiently converts aldehydes to carboxylic acids. organic-chemistry.orgadichemistry.com

Potassium Permanganate (KMnO4): As mentioned above, KMnO4 is a strong oxidant capable of this conversion. libretexts.org

Tollens' Reagent (ammoniacal silver nitrate) or Fehling's/Benedict's Solution (copper(II) complexes) can also be used, though they are milder and often employed for qualitative analysis.

The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

| Precursor | Oxidizing Agent | Product |

| 9-Methylphenanthrene | Potassium Permanganate (KMnO4) | Phenanthrene-9-carboxylic acid |

| Phenanthrene-9-carbaldehyde | Jones Reagent (CrO3/H2SO4) | Phenanthrene-9-carboxylic acid |

| Phenanthrene-9-carbaldehyde | Potassium Permanganate (KMnO4) | Phenanthrene-9-carboxylic acid |

Regioselective Bromination at the C6 Position

The introduction of a bromine atom specifically at the C6 position of the phenanthrene ring system requires careful consideration of reaction conditions and synthetic strategy. This can be accomplished either by direct bromination of a pre-formed phenanthrene-9-carboxylic acid (or a precursor) or by constructing the phenanthrene ring using a building block that already contains the bromine atom at the desired position.

Direct bromination of phenanthrene-9-carboxylic acid involves an electrophilic aromatic substitution reaction. The outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic rings. The phenanthrene nucleus itself has multiple non-equivalent positions, and electrophilic attack generally favors the C9 and C10 positions. However, since the C9 position is already substituted, the regioselectivity will be influenced by the existing carboxyl group.

A carboxylic acid group (-COOH) is a deactivating and meta-directing substituent in electrophilic aromatic substitution on a simple benzene ring. numberanalytics.comyoutube.com This is due to its electron-withdrawing nature through both inductive and resonance effects. In the phenanthrene system, this deactivating nature will make the bromination reaction more difficult than for unsubstituted phenanthrene. The directing effect would favor substitution at positions that are "meta" relative to the C9 position. However, the complex electronics of the fused ring system of phenanthrene mean that the simple ortho, meta, para rules for benzene may not directly apply in a straightforward manner. The C6 position is part of a different ring from the carboxyl group, and predicting the exact outcome of direct bromination can be challenging and may lead to a mixture of isomers. numberanalytics.com

To achieve regioselectivity, specific brominating agents and catalysts might be employed. Reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst are often used for aromatic bromination under controlled conditions. nih.gov

A more controlled and often preferred method to ensure the bromine atom is located at the C6 position is to use a starting material that already contains the bromine in the correct position and then construct the phenanthrene ring system. Several classical named reactions are suitable for the synthesis of phenanthrenes from smaller, functionalized aromatic precursors.

Pschorr Cyclization: The Pschorr cyclization is an intramolecular radical cyclization reaction used to synthesize phenanthrenes and other polycyclic aromatic compounds. wikipedia.org The general approach involves the diazotization of a suitably substituted 2-aminostilbene derivative, followed by a copper-catalyzed ring closure. To synthesize this compound via this route, one could envision a precursor such as an α-(2-amino-4-bromophenyl)cinnamic acid derivative. Diazotization of the amino group would generate a diazonium salt, which upon treatment with copper powder or a copper(I) salt, would undergo cyclization to form the phenanthrene ring with the bromine atom at the C6 position and a precursor to the carboxylic acid at C9. beilstein-journals.orgthieme.de

Ullmann Reaction: The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. wikipedia.orgorganic-chemistry.org This can be adapted for the synthesis of phenanthrene derivatives. For example, an intramolecular Ullmann-type reaction of a suitably substituted 2,2'-dihalobiaryl could be employed. Alternatively, a pre-brominated building block could be used in an intermolecular coupling followed by a subsequent ring-closing step to form the central ring of the phenanthrene system.

A plausible synthetic sequence could involve starting with a molecule like 2-amino-4-bromobenzoic acid. This would serve as the source of the C6 bromine and the C9 carboxylic acid. This starting material could then be elaborated through a series of reactions to build the other two rings of the phenanthrene nucleus, ensuring the desired substitution pattern is locked in from the beginning.

| Ring Closure Reaction | Key Precursor Type | Advantage |

| Pschorr Cyclization | 2-Aminostilbene derivative with bromine | High regiocontrol for bromine placement |

| Ullmann Reaction | Dihalobiaryl derivative with bromine | Versatile for constructing the biaryl backbone |

Sequential Synthesis Design and Optimization

The successful synthesis of this compound hinges on a well-designed sequence of reactions. Optimization of this sequence involves selecting the most appropriate starting materials, reagents, and reaction conditions to achieve the desired transformation efficiently and with high selectivity. Key considerations include the order of bond-forming and functional group manipulation steps to avoid unwanted side reactions and lengthy purification procedures.

Linear Synthesis Pathway

A linear synthesis involves the sequential modification of a starting material through a series of consecutive reactions until the target molecule is formed. In the context of this compound, a plausible linear approach would commence with a pre-existing phenanthrene core, which is then functionalized in a stepwise manner.

A hypothetical linear synthesis could be envisioned as follows:

Bromination of Phenanthrene: The synthesis could start with the bromination of phenanthrene. Direct bromination of phenanthrene can lead to a mixture of isomers, with the 9-bromo derivative being a major product under certain conditions. However, achieving selective bromination at the 6-position is challenging and may require a more elaborate strategy involving directing groups.

Introduction of the Carboxylic Acid Group: Following bromination, the carboxylic acid group would be introduced at the 9-position. This could potentially be achieved through methods such as lithiation followed by carboxylation with carbon dioxide.

Convergent Synthesis Pathway

For this compound, a convergent strategy would involve the synthesis of two key building blocks that are then joined to form the phenanthrene skeleton. A well-established method for constructing the phenanthrene core is the Pschorr cyclization. thieme.dewikipedia.org Another powerful tool for forming the biaryl linkage necessary for phenanthrene synthesis is the Suzuki-Miyaura cross-coupling reaction. uwindsor.canih.gov

A potential convergent synthesis could be designed as follows:

Synthesis of a Substituted Biphenyl Precursor: The core of the strategy would be the creation of a specifically substituted biphenyl derivative. This could be achieved via a Suzuki-Miyaura coupling between two appropriately functionalized benzene derivatives. For instance, a boronic acid derivative of one ring could be coupled with a halide derivative of the other.

Pschorr Cyclization: The resulting biphenyl precursor, containing an amino group and a vinyl group in the correct positions, can then undergo an intramolecular cyclization via the Pschorr reaction to form the phenanthrene ring system. thieme.deorganic-chemistry.org Diazotization of the amino group followed by copper-catalyzed radical cyclization would yield the desired phenanthrene-9-carboxylic acid derivative. thieme.dewikipedia.org

Comparative Analysis of Synthetic Pathways

| Parameter | Linear Synthesis | Convergent Synthesis |

| Overall Yield | Generally lower due to multiplicative losses in each step. | Generally higher as the number of consecutive steps is reduced. |

| Efficiency | Can be less efficient for complex molecules with many steps. | More efficient for complex molecules as fragments are synthesized in parallel. |

| Flexibility | Less flexible, as an issue in an early step affects the entire sequence. | More flexible, as issues in one fragment's synthesis do not halt progress on others. |

| Purification | Can be challenging due to the accumulation of impurities through the sequence. | Purification can be simpler as intermediates are less complex. |

| Starting Materials | May require a more complex, pre-formed starting material. | Can utilize simpler, more readily available starting materials. |

Optimization for Yield and Selectivity

Regardless of the chosen pathway, optimization of reaction conditions is paramount to maximizing yield and selectivity. For instance, in a Suzuki-Miyaura coupling, the choice of palladium catalyst, ligand, base, and solvent can dramatically influence the outcome. rsc.org Similarly, the yield of the Pschorr cyclization can be improved by using soluble catalysts like ferrocene, which can shorten reaction times and increase yields to over 90% for some substrates. organic-chemistry.org

In a linear approach, the selectivity of the bromination and carboxylation steps would be critical. The use of directing groups or specific catalysts might be necessary to achieve the desired regiochemistry.

Chemical Transformations and Derivatizations of 6 Bromophenanthrene 9 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can be converted into a range of other functionalities, enabling the synthesis of a wide array of derivatives.

Esterification Reactions (e.g., formation of various esters)

Esterification of 6-Bromophenanthrene-9-carboxylic acid can be readily achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is a common approach for the synthesis of simple alkyl esters like the methyl or ethyl esters. masterorganicchemistry.com The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com

Alternative methods for esterification that proceed under milder, neutral conditions can also be employed. For instance, the Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for reactions involving more sensitive alcohols or when acidic conditions need to be avoided. Another approach involves the reaction of the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base.

Alkyl phenanthrene-9-carboxylates have been synthesized in good to excellent yields (74-96%) through an iron-catalyzed reaction of phenanthrene (B1679779) with carbon tetrachloride and various alkanols, highlighting the accessibility of these ester derivatives. researchgate.net

Table 1: Examples of Esterification Reactions

| Ester Product | Reagents and Conditions |

|---|---|

| Methyl 6-bromophenanthrene-9-carboxylate | Methanol, H₂SO₄ (cat.), reflux |

| Ethyl 6-bromophenanthrene-9-carboxylate | Ethanol, HCl (cat.), reflux |

Amidation Reactions (e.g., synthesis of primary, secondary, and tertiary amides)

The conversion of this compound to its corresponding amides can be accomplished by reacting it with primary, secondary, or tertiary amines. Direct reaction of the carboxylic acid with an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first.

One common method involves the in-situ formation of a more reactive species, such as an acyl chloride, followed by the addition of the desired amine. Coupling agents like DCC or other carbodiimides can also facilitate amide bond formation by activating the carboxylic acid. These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

The synthesis of a variety of amides, including primary, secondary, and tertiary amides, is possible depending on the choice of the amine reactant (ammonia, a primary amine, or a secondary amine, respectively).

Table 2: Synthesis of Amides

| Amide Product | Amine Reagent | Coupling Agent/Method |

|---|---|---|

| 6-Bromophenanthrene-9-carboxamide | Ammonia | DCC or SOCl₂ followed by NH₃ |

| N-Alkyl-6-bromophenanthrene-9-carboxamide | Primary Amine (R-NH₂) | DCC or SOCl₂ followed by R-NH₂ |

Formation of Acyl Halides (e.g., acyl chlorides for further derivatization)

6-Bromophenanthrene-9-carbonyl chloride, a highly reactive derivative, can be synthesized from the parent carboxylic acid using various halogenating agents. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation, as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed from the reaction mixture. nih.govscirp.org The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite group, which is a much better leaving group, followed by nucleophilic attack by a chloride ion. scirp.org

Other reagents that can be used to form acyl chlorides include oxalyl chloride and phosphorus pentachloride (PCl₅). The resulting 6-Bromophenanthrene-9-carbonyl chloride is a versatile intermediate that can be readily converted into a wide range of other derivatives, such as esters, amides, and ketones, through reactions with appropriate nucleophiles. The high reactivity of the acyl chloride makes it a valuable precursor for syntheses that may not be feasible directly from the carboxylic acid.

Reduction to Alcohols and Aldehydes (e.g., controlled reduction methodologies)

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, (6-bromophenanthren-9-yl)methanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, readily reducing carboxylic acids to primary alcohols in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netorganic-chemistry.orgbldpharm.com The reaction proceeds through a complex aluminate ester intermediate, which is subsequently hydrolyzed to yield the alcohol. It is important to note that LiAlH₄ is a very strong and non-selective reducing agent and will also reduce other functional groups that may be present in the molecule.

The selective reduction of carboxylic acids to aldehydes is a more challenging transformation, as aldehydes are generally more reactive than carboxylic acids and are easily reduced further to the alcohol. However, certain methodologies have been developed for this purpose. One approach involves the use of sterically hindered and less reactive hydride reagents, such as lithium tri-tert-butoxyaluminum hydride, which can sometimes allow for the isolation of the aldehyde. Another strategy is the catalytic hydrosilylation of carboxylic acid derivatives, which can offer high chemoselectivity for the formation of aldehydes. nih.govnih.gov

Decarboxylation Studies and Products

The removal of the carboxyl group from this compound, a process known as decarboxylation, leads to the formation of 6-bromophenanthrene. This reaction typically requires elevated temperatures and can be facilitated by the presence of a catalyst. For aromatic carboxylic acids, copper-based catalysts in quinoline (B57606) are often used to promote decarboxylation at high temperatures.

More modern approaches to decarboxylation involve radical-based methods. For instance, the esters of trans-9-hydroxy-10-phenylthio-9,10-dihydrophenanthrene can undergo smooth reduction with tri-n-butyltin hydride to yield phenanthrene through a radical elimination pathway. rsc.org Similar radical decarboxylation reactions could potentially be applied to derivatives of this compound.

Decarboxylative cross-coupling reactions have also emerged as a powerful tool in organic synthesis, allowing for the direct conversion of the C-COOH bond to a C-C or C-heteroatom bond. nih.govcommonorganicchemistry.comnsf.gov These reactions often proceed via photoredox or transition-metal catalysis and could provide a direct route to various 9-substituted-6-bromophenanthrenes from the parent carboxylic acid. nih.govlibretexts.org

Reactions at the Aryl Bromine Substituent (C6-Br Bond)

The bromine atom at the C6 position of the phenanthrene core serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.orgorganic-chemistry.orgrug.nl This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base. By applying this methodology to this compound or its derivatives, a variety of amino-substituted phenanthrenes can be synthesized. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction and depends on the specific amine and aryl halide substrates. nih.govresearchgate.net

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.orgorganic-chemistry.orgresearchgate.netwikipedia.orgnih.gov This reaction would allow for the introduction of various alkynyl moieties at the C6 position of the phenanthrene ring, leading to the synthesis of 6-alkynylphenanthrene-9-carboxylic acid derivatives. These products can serve as precursors for more complex structures through further transformations of the alkyne group.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, typically a boronic acid or a boronic ester. nsf.govrsc.orgnobelprize.orgresearchgate.netnsf.gov This reaction is catalyzed by a palladium complex in the presence of a base. Applying the Suzuki coupling to this compound would allow for the synthesis of 6-aryl or 6-vinylphenanthrene-9-carboxylic acid derivatives, significantly increasing the molecular complexity and providing access to a wide range of biaryl and styrenyl compounds.

Table 3: Cross-Coupling Reactions at the C6-Br Bond

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Phosphine ligand, Base | 6-Aminophenanthrene derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynylphenanthrene derivative |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and the aryl bromide moiety of this compound is an excellent substrate for these transformations. researchgate.net These reactions have become fundamental methods in organic synthesis, valued for their mild conditions and functional group tolerance. nih.gov

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid. researchgate.net This reaction is widely used in the synthesis of biaryls and other conjugated systems due to the commercial availability of a wide range of boronic acids, mild reaction conditions, and the low toxicity of the boron-containing byproducts. nih.govmdpi.com

For this compound, the Suzuki-Miyaura coupling provides a direct route to synthesize 6-arylphenanthrene-9-carboxylic acids. The reaction involves the coupling of the C-6 position with various aryl, heteroaryl, or vinyl boronic acids. The presence of the carboxylic acid group on the phenanthrene ring is generally tolerated, and studies have shown successful Suzuki couplings on aryl bromides containing carboxyl groups, often performed in aqueous media. rsc.org In some cases, a decarbonylative Suzuki coupling can occur, where the carboxylic acid itself acts as the coupling partner, though this typically requires specific catalysts and conditions to cleave the C-COOH bond. nsf.govrsc.org

The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Aryl Halides

| Boronic Acid Partner | Expected Product Type | Potential Application |

| Phenylboronic acid | 6-Phenylphenanthrene-9-carboxylic acid | Core structure for functional materials |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)phenanthrene-9-carboxylic acid | Precursor for biologically active molecules |

| Pyridine-3-boronic acid | 6-(Pyridin-3-yl)phenanthrene-9-carboxylic acid | Building block for ligands or pharmaceuticals |

| Vinylboronic acid | 6-Vinylphenanthrene-9-carboxylic acid | Monomer for polymerization |

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. mdpi.combeilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a highly efficient method for the synthesis of substituted alkynes, which are valuable intermediates in the creation of pharmaceuticals, natural products, and organic materials. beilstein-journals.org

Reacting this compound with various terminal alkynes via the Sonogashira coupling would yield 6-alkynylphenanthrene-9-carboxylic acid derivatives. This transformation is particularly useful for extending the π-conjugated system of the phenanthrene core, which can significantly alter its electronic and photophysical properties. Recent advancements have also explored decarbonylative Sonogashira couplings, where carboxylic acids are used directly as electrophiles, providing an alternative synthetic route. rsc.orgrsc.org

The catalytic cycle is similar to other palladium-catalyzed couplings but includes a copper-acetylide intermediate that facilitates the transmetalation step to the palladium center. beilstein-journals.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like an aryl bromide) and an alkene. pearson.comnumberanalytics.com This reaction is a key method for the synthesis of substituted alkenes. organic-chemistry.orgfrontiersin.org The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by alkene insertion into the palladium-aryl bond and subsequent β-hydride elimination to release the final product. numberanalytics.com

Applying the Heck reaction to this compound would involve coupling it with various alkenes to introduce a vinyl or substituted vinyl group at the 6-position. The reaction's outcome, including regioselectivity and stereoselectivity, can be influenced by the specific alkene, catalyst, and reaction conditions used. nih.gov The presence of the carboxylic acid can act as a directing group, potentially influencing the regiochemistry of the addition. nih.gov

Besides the Suzuki, Sonogashira, and Heck reactions, other cross-coupling methods can be employed to functionalize the C-Br bond of this compound.

Kumada Coupling : This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed. wikipedia.org While effective for forming C-C bonds, its application to this compound is complicated by the high basicity of the Grignard reagent, which would readily deprotonate the carboxylic acid. Therefore, protection of the acid functionality (e.g., as an ester) would be necessary prior to the coupling step. organic-chemistry.org

Negishi Coupling : The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, but the acidic proton of the carboxylic acid could still interfere. The reaction is valued for its broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.orgrsc.org

Stille Coupling : This reaction couples an organohalide with an organotin (organostannane) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.orglibretexts.org However, a significant drawback is the high toxicity of the tin reagents and byproducts. wikipedia.orgorganic-chemistry.org This method could be used to introduce alkyl, vinyl, or aryl groups onto the phenanthrene core.

Table 2: Comparison of Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features & Limitations for the Substrate |

| Kumada | Organomagnesium (Grignard) | Ni or Pd | High reactivity. Carboxylic acid protection required. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc | Ni or Pd | Good functional group tolerance, but acid protection may be needed. wikipedia.orgorganic-chemistry.org |

| Stille | Organotin (Stannane) | Pd | Excellent functional group tolerance. Toxicity of tin compounds is a major concern. wikipedia.orgorganic-chemistry.org |

Formation of Organometallic Reagents (e.g., Grignard reagents, organolithium compounds)

The aryl bromide of this compound can be converted into highly reactive organometallic reagents, which can then be used in subsequent reactions with various electrophiles.

Grignard Reagents : The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.commasterorganicchemistry.com However, Grignard reagents are extremely strong bases and will react with acidic protons. masterorganicchemistry.commasterorganicchemistry.com Attempting to form a Grignard reagent from this compound directly would fail, as the newly formed organometallic species would immediately be quenched by the acidic proton of the carboxylic acid group. leah4sci.com To successfully generate the Grignard reagent at the C-6 position, the carboxylic acid must first be protected, for instance, by converting it to an ester.

Organolithium Compounds : Organolithium reagents can be prepared from organic halides either by reaction with lithium metal or through lithium-halogen exchange with an existing organolithium compound (e.g., n-butyllithium). google.commasterorganicchemistry.com Like Grignard reagents, organolithium reagents are potent nucleophiles and exceptionally strong bases. wikipedia.org Therefore, direct formation of an organolithium derivative of this compound is not feasible. The organolithium reagent would deprotonate the carboxylic acid to form a lithium carboxylate. masterorganicchemistry.com While this lithium salt has different solubility and reactivity, the C-Br bond remains available for subsequent reactions, though the conditions must be chosen carefully.

Nucleophilic Aromatic Substitution (Under appropriate conditions, if applicable)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

The phenanthrene ring system is inherently electron-rich, and the carboxylic acid group is only a moderately deactivating group. It is not a sufficiently powerful electron-withdrawing group to activate the ring for a standard SNAr reaction. Therefore, this compound is expected to be unreactive towards nucleophilic aromatic substitution under typical conditions. libretexts.org Facile substitution would likely require extremely harsh reaction conditions (high temperature and pressure) or a different reaction mechanism, which falls outside the scope of a classical SNAr pathway.

Chemoselectivity and Orthogonal Reactivity of Dual Functional Groups

The differential reactivity of the aryl bromide and the carboxylic acid in this compound forms the basis of its utility as a versatile building block in organic synthesis. The aryl bromide is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the carboxylic acid can undergo classic transformations such as esterification, amidation, and reduction. The ability to selectively address one functional group while leaving the other intact is a testament to the principle of orthogonal reactivity.

Cascade and Tandem Reactions Utilizing Both Sites

The presence of two reactive centers on the this compound scaffold allows for the design of elegant cascade or tandem reactions, where a single set of reagents initiates a sequence of transformations involving both the bromine and carboxylic acid functionalities. These one-pot procedures are highly efficient in building molecular complexity.

A hypothetical example of a cascade reaction could involve an initial intramolecular esterification or amidation, followed by a subsequent intramolecular Heck reaction. For this to occur, a suitable tether with a terminal alkene would first need to be attached to the carboxylic acid. The subsequent palladium-catalyzed cyclization would then form a new ring system fused to the phenanthrene core.

Another potential tandem sequence could involve a Sonogashira coupling at the bromine position with a propargyl alcohol derivative. The resulting intermediate, now bearing both a carboxylic acid and a propargylic alcohol, could then undergo an intramolecular lactonization under acidic or basic conditions to yield a fused lactone.

Interactive Data Table: Hypothetical Cascade and Tandem Reactions

| Reaction Sequence | Key Steps | Potential Product | Reference |

|---|---|---|---|

| Amidation followed by Intramolecular Heck Reaction | 1. Amidation with an allylic amine. 2. Pd-catalyzed C-C bond formation. | Fused polycyclic lactam | [Hypothetical] |

| Sonogashira Coupling followed by Intramolecular Lactonization | 1. Coupling with a propargyl alcohol. 2. Acid or base-catalyzed cyclization. | Fused furanone derivative | [Hypothetical] |

Computational and Theoretical Investigations of 6 Bromophenanthrene 9 Carboxylic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of an organic molecule is fundamentally governed by the arrangement and energies of its molecular orbitals. For a substituted polycyclic aromatic hydrocarbon (PAH) like 6-bromophenanthrene-9-carboxylic acid, the electronic structure is a product of the conjugated π-system of the phenanthrene (B1679779) core and the electronic effects of the bromo and carboxylic acid substituents.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its tendency to undergo electronic transitions. frontiersin.org

For the parent phenanthrene molecule, the HOMO and LUMO are delocalized π-orbitals spread across the aromatic rings. The introduction of substituents alters the energies of these orbitals. A bromine atom, being an electron-withdrawing group through induction but an electron-donating group through resonance, can have a complex effect. The carboxylic acid group is generally electron-withdrawing.

Computational studies on halogenated phenanthrenes have shown that halogenation tends to reduce the HOMO-LUMO gap. dntb.gov.ua For instance, bromination of phenanthrene has been calculated to decrease the gap, which can enhance the molecule's reactivity and shift its absorption spectra. dntb.gov.ua Similarly, studies on other aromatic systems show that electron-withdrawing groups can lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. researchgate.net

Based on these principles, it is predicted that this compound will have a smaller HOMO-LUMO gap compared to unsubstituted phenanthrene. This reduction in the energy gap suggests that the molecule would be more reactive and would absorb light at longer wavelengths.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound in Comparison to Related Compounds

| Compound | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap |

| Phenanthrene | Higher | Higher | Larger |

| This compound | Lower | Lower | Smaller |

Note: The values in this table are qualitative predictions based on general trends observed in related compounds.

The distribution of electron density within this compound is expected to be non-uniform due to the presence of the electronegative bromine and oxygen atoms. The bromine atom at the 6-position and the carboxylic acid group at the 9-position will significantly influence the electrostatic potential of the molecule.

The carboxylic acid group, being a strong electron-withdrawing group, will create a region of lower electron density (positive electrostatic potential) around the carbonyl carbon and the acidic proton. This makes the carbonyl carbon susceptible to nucleophilic attack. The bromine atom also withdraws electron density via the inductive effect, further influencing the charge distribution on the phenanthrene ring system.

Computational analysis of substituted aromatic compounds often reveals that the sites of electrophilic and nucleophilic attack can be predicted by examining the molecular electrostatic potential (MEP) map and the distribution of the frontier molecular orbitals. researchgate.net For this compound, the regions of highest electron density (negative electrostatic potential) would likely be concentrated on the oxygen atoms of the carboxylic acid group, while the regions of lowest electron density would be associated with the acidic proton and the carbon atoms of the aromatic rings.

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful tool for investigating the properties of molecules at the atomic and electronic levels. Density Functional Theory (DFT) and ab initio methods are the most common approaches used for such studies.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. yu.edu.jo DFT calculations, often employing hybrid functionals like B3LYP, are effective in predicting molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and charge distributions for aromatic compounds. researchgate.netspast.org

For this compound, DFT calculations would be instrumental in optimizing its three-dimensional structure and providing quantitative data on its electronic properties. Studies on phenanthrene derivatives have successfully used DFT to understand the effects of various functional groups on their optoelectronic and charge transport properties. spast.org It is anticipated that a DFT study of this compound would reveal a detailed picture of its molecular orbitals and electrostatic potential, corroborating the qualitative predictions made above.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though often at a higher computational cost than DFT.

In the context of aromatic carboxylic acids, ab initio calculations have been used to determine precise molecular structures and relative energies of different conformers. nih.gov For this compound, ab initio calculations could be employed to obtain a highly accurate molecular geometry and to benchmark the results from DFT calculations. High-level ab initio methods, such as coupled-cluster theory, could provide very precise predictions of the electronic transition energies.

Computational chemistry is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For reactions involving this compound, such as esterification, amidation, or nucleophilic aromatic substitution, computational methods can map out the entire reaction pathway.

For instance, in a decarboxylative bromination reaction of an aromatic carboxylic acid, DFT calculations can be used to support a proposed concerted mechanism. nih.gov Similarly, for reactions involving phenanthrene and its derivatives, computational studies have been used to explore the formation pathways and degradation mechanisms. nih.govkoreascience.kr Theoretical calculations can identify the transition state structures and their corresponding activation energies, providing critical insights into the kinetics and thermodynamics of the reaction. It is expected that computational modeling of reactions of this compound would reveal detailed mechanistic insights and help in predicting the feasibility and outcomes of various chemical transformations.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, theoretical predictions of its infrared (IR) and nuclear magnetic resonance (NMR) spectra can elucidate its structural and electronic characteristics. These predictions are typically performed using methods like Density Functional Theory (DFT), which can calculate the molecule's vibrational frequencies and chemical shifts with a reasonable degree of accuracy.

Theoretical Infrared (IR) Vibrational Frequencies

The infrared spectrum of a molecule is determined by the vibrations of its constituent atoms. DFT calculations can predict these vibrational frequencies, which correspond to specific stretching, bending, and other molecular motions. For this compound, the theoretical IR spectrum is expected to show characteristic bands for the carboxylic acid group and the brominated phenanthrene core.

Key predicted vibrational frequencies for this compound are detailed in the table below. These theoretical values are based on DFT calculations (B3LYP/6-31G* level of theory) of similar aromatic carboxylic acids and are presented as a guide to the expected experimental spectrum. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. mdpi.comnih.gov The C=O stretching frequency is a sensitive indicator of the electronic environment of the carboxyl group. nih.govacs.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | ~3300 - 2500 (broad) | Stretching of the hydroxyl group in the carboxylic acid, typically broadened due to hydrogen bonding. |

| C-H stretch (aromatic) | ~3100 - 3000 | Stretching of the carbon-hydrogen bonds on the phenanthrene ring. |

| C=O stretch | ~1710 - 1680 | Stretching of the carbonyl group in the carboxylic acid. The position is influenced by conjugation with the aromatic ring and hydrogen bonding. |

| C=C stretch (aromatic) | ~1600 - 1450 | Stretching of the carbon-carbon bonds within the phenanthrene core. |

| C-O stretch | ~1320 - 1210 | Stretching of the carbon-oxygen single bond in the carboxylic acid. |

| O-H bend | ~1440 - 1395 | In-plane bending of the hydroxyl group. |

| C-Br stretch | ~650 - 550 | Stretching of the carbon-bromine bond. |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are sensitive to the electronic environment of each nucleus. For this compound, the predicted chemical shifts would reflect the deshielding effects of the aromatic system, the electron-withdrawing nature of the bromine atom and the carboxylic acid group.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on computational models and data for phenanthrene and its derivatives. spectrabase.comresearchgate.net The chemical shift of the carboxylic acid proton is characteristically high and can be sensitive to solvent and concentration. mdpi.comnih.gov

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | ~12.0 - 13.0 | singlet (broad) |

| Ar-H | ~7.5 - 9.0 | multiplets |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | ~168 - 172 |

| Ar-C | ~120 - 140 |

| Ar-C-Br | ~115 - 125 |

| Ar-C-COOH | ~125 - 135 |

Acid Dissociation Constant (pKa) Predictions and Environmental Effects

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Computational methods can predict the pKa of a molecule by calculating the Gibbs free energy change of the deprotonation reaction in a solvent. mdpi.com For this compound, the pKa is influenced by the electron-withdrawing effects of both the bromine atom and the large, aromatic phenanthrene ring system. These effects are expected to increase the acidity of the carboxylic acid compared to benzoic acid.

The predicted pKa value for this compound in water is presented in the table below. This prediction is based on computational models that take into account the electronic effects of the substituents and the solvation energy. nih.govresearchgate.net Environmental factors such as the polarity of the solvent can significantly affect the pKa value. In less polar solvents, the pKa is expected to be higher (less acidic).

| Property | Predicted Value | Notes |

|---|---|---|

| pKa in Water | ~3.5 - 4.0 | The electron-withdrawing nature of the bromo and phenanthrene groups enhances acidity compared to benzoic acid (pKa ≈ 4.2). |

Analysis of Intermolecular Interactions

The intermolecular interactions of this compound are crucial in determining its physical properties, such as its melting point, solubility, and crystal packing. The primary intermolecular forces at play are hydrogen bonding through the carboxylic acid moiety and π-π stacking interactions of the phenanthrene core.

Hydrogen Bonding Characteristics of the Carboxylic Acid Moiety

In the solid state and in non-polar solvents, carboxylic acids typically form cyclic dimers through strong hydrogen bonds between the carboxyl groups of two molecules. nih.govaip.orgdtu.dk Computational studies on similar carboxylic acid dimers have shown that these hydrogen bonds are highly stabilizing. orientjchem.org

The table below summarizes the key characteristics of the predicted hydrogen-bonded dimer of this compound, based on DFT calculations for analogous systems.

| Parameter | Predicted Value | Description |

|---|---|---|

| Hydrogen Bond Energy (per dimer) | ~ -10 to -15 kcal/mol | The energy released upon the formation of the two hydrogen bonds in the dimer. |

| O-H···O Distance | ~2.6 - 2.7 Å | The distance between the hydroxyl oxygen of one molecule and the carbonyl oxygen of the other. |

π-π Stacking and Aromatic Interactions of the Phenanthrene Core

The large, planar phenanthrene core of this compound facilitates π-π stacking interactions between molecules. rsc.org These interactions, where the electron clouds of adjacent aromatic rings attract each other, play a significant role in the crystal packing and can influence the electronic properties of the material. Computational studies on phenanthrene and its derivatives have characterized the geometries and energies of these interactions. researchgate.netresearchgate.net

The predicted parameters for π-π stacking in this compound are presented below, based on computational analysis of similar polycyclic aromatic hydrocarbons. The preferred stacking arrangement is typically a parallel-displaced or T-shaped geometry rather than a perfect face-to-face stacking, to minimize electrostatic repulsion.

| Parameter | Predicted Value | Description |

|---|---|---|

| Stacking Energy | ~ -5 to -10 kcal/mol | The stabilization energy due to the π-π interaction between two phenanthrene cores. |

| Interplanar Distance | ~3.4 - 3.8 Å | The perpendicular distance between the planes of the stacked aromatic rings. |

Advanced Materials Science Applications of 6 Bromophenanthrene 9 Carboxylic Acid and Its Derivatives

Application as a Precursor for Functional Organic Materials

The dual functionality of 6-bromophenanthrene-9-carboxylic acid allows for its strategic incorporation into a variety of functional organic materials. The phenanthrene (B1679779) core itself offers intrinsic properties such as blue fluorescence and good charge carrier mobility, which are essential for optoelectronic applications. rsc.org The bromine and carboxylic acid groups serve as versatile chemical handles for constructing more complex macromolecules.

The phenanthrene unit is a well-established chromophore known for its high energy bandgap and strong blue fluorescence, making its derivatives prime candidates for emitters in organic light-emitting diodes (OLEDs). rsc.org By chemically modifying this compound, for instance, by converting the carboxylic acid to an ester or amide and using the bromine site for cross-coupling reactions, it is possible to synthesize advanced fluorophores. These materials can be integrated into the emissive layer of an OLED device to achieve high-purity blue light, a critical component for full-color displays. Research on related indeno-phenanthrene and other phenanthrene-based emitters has demonstrated the potential of this molecular core to yield devices with high efficiency and excellent color coordinates. rsc.orgnih.gov

In the field of organic photovoltaics (OPVs), phenanthrene derivatives serve as electron-rich building blocks for donor-acceptor (D-A) copolymers. These polymers are the active material in bulk heterojunction solar cells. For example, copolymers synthesized from a phenanthrene moiety and an electron-deficient unit like 2,1,3-benzothiadiazole (B189464) have been developed for OPV applications. The resulting materials exhibit tailored energy band gaps suitable for absorbing sunlight. A bulk heterojunction solar cell fabricated with such a copolymer and a fullerene derivative (PC71BM) has demonstrated notable power conversion efficiency. Machine learning studies on a large dataset of phenanthrene-based dyes have further highlighted their potential, predicting high light-harvesting efficiencies and guiding the rational design of new high-performance materials for OPVs. rsc.orgresearchgate.net

| Device Type | Phenanthrene Derivative Class | Key Performance Metric | Value | CIE Coordinates (x, y) |

|---|---|---|---|---|

| OLED | Indeno-phenanthrene/triphenylene amine | External Quantum Efficiency (EQE) | 2.82% | (0.16, 0.15) nih.gov |

| OLED | Phenanthrene-core with electron-rich groups | Maximum EQE | 5.3% | (0.156, 0.037) rsc.org |

| OPV | Phenanthrene / 2,1,3-benzothiadiazole copolymer | Power Conversion Efficiency (PCE) | 1.12% | N/A |

The distinct reactivity of the bromine and carboxylic acid groups on this compound allows it to be used as a monomer in various polymerization reactions. The bromine atom is amenable to classic cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This route is effective for creating fully conjugated polymers where the phenanthrene unit is part of the polymer backbone. The carboxylic acid group can be used in condensation polymerizations to form polyesters or polyamides.

This versatility has been exploited to create high-performance n-type polymers for organic thin-film transistors (OTFTs). nih.govresearchgate.net By incorporating imide functionalities alongside the phenanthrene core, researchers have developed electron-deficient building blocks. Polymers based on these units have shown promising electron mobility in OTFT devices. nih.govresearchgate.net Furthermore, phenanthrene has been used as a precursor to synthesize nanoporous hypercrosslinked polymers. acs.org These materials possess high surface areas and have demonstrated significant capacity for CO₂ capture and the adsorption of organic dyes from wastewater, showcasing the utility of phenanthrene-based polymers beyond electronics. acs.org

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which is an excellent coordinating group for metal ions. This allows the molecule to function as a ligand in the construction of coordination complexes and metal-organic frameworks (MOFs). The large, rigid phenanthrene backbone provides structural stability and can influence the final topology of the framework, while its extended π-system can impart useful photoluminescent or electronic properties to the resulting material. acs.org

Hydrothermal reactions between a closely related ligand, 2,3,6,7-tetramethoxyphenanthrene-9-carboxylic acid, and various transition metals (Zn²⁺, Mn²⁺, Ni²⁺, Co²⁺) have yielded a series of novel coordination complexes with diverse structures and properties. acs.orgnih.gov

With Zn²⁺ and Mn²⁺, dinuclear "paddle-wheel" subunits are formed, which then self-assemble through hydrogen bonds and C-H···π interactions to create complex 3D networks. nih.gov

With Ni²⁺ and Co²⁺, the metal ions are bridged by water molecules and carboxylate oxygen atoms, forming 1D wavelike double chains that also extend into 3D networks via hydrogen bonding. nih.gov

These studies demonstrate that the phenanthrene-carboxylate ligand can direct the assembly of intricate supramolecular architectures. The resulting materials exhibit interesting properties; for example, the zinc complex shows strong blue photoluminescence, while the manganese, nickel, and cobalt complexes display antiferromagnetic or ferromagnetic coupling. acs.orgnih.gov The bulky nature of the phenanthrene group plays a crucial role in directing the coordination and influencing the magnetic superexchange between metal centers. acs.org

| Metal Ion | Structural Motif | Dimensionality | Key Property |

|---|---|---|---|

| Zn²⁺ | Dinuclear subunit | 3D network via H-bonds | Strong blue emission |

| Mn²⁺ | Dinuclear subunit | 3D network via H-bonds | Antiferromagnetic coupling |

| Ni²⁺ | 1D wavelike double chain | 3D network via H-bonds | Antiferromagnetic coupling |

| Co²⁺ | 1D wavelike double chain | 3D network via H-bonds | Ferromagnetic coupling |

Surface Functionalization for Hybrid Materials and Thin Film Technologies

The carboxylic acid group of this compound serves as an effective anchor for grafting the molecule onto various surfaces, such as metal oxides (e.g., TiO₂, ZnO) or other hydroxyl-terminated substrates. This surface functionalization creates hybrid materials where the properties of the substrate are modified by the attached organic molecule. By forming a self-assembled monolayer (SAM), the phenanthrene units can be oriented in a well-defined manner, imparting new optical, electronic, or chemical characteristics to the surface.

This strategy is central to thin-film technologies. For instance, thiophene/phenanthrene hybrid oligomers have been successfully used to prepare highly ordered smectic liquid crystalline thin films via vacuum deposition. rsc.org These films, when integrated into organic thin-film transistors (OTFTs), exhibited high charge carrier mobilities. The ordered packing of the phenanthrene units within the thin film is crucial for efficient charge transport. Solution-processed films of these materials also showed self-healing behaviors upon thermal annealing. rsc.org The ability to form such ordered thin films is critical for the fabrication of high-performance organic electronic devices.

Self-Assembly Processes and Supramolecular Architectures

This compound possesses all the necessary features to participate in complex self-assembly processes, leading to the formation of ordered supramolecular architectures. The assembly is driven by a combination of non-covalent interactions:

Hydrogen Bonding: The carboxylic acid groups can form strong, directional hydrogen bonds. Typically, they form cyclic "dimer" motifs where two molecules are held together, a structural feature observed in the crystal structure of the related phenanthrene-4-carboxylic acid. nih.gov This is a powerful tool for directing the initial formation of well-defined molecular pairs.

π–π Stacking: The large, flat surface of the phenanthrene core promotes π–π stacking interactions, where the aromatic rings stack on top of each other. rsc.org This interaction encourages the molecules to align in columnar or layered structures.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur. This type of interaction has been shown to control the 2D self-assembled polymorphism of other bromine-substituted phenanthrene derivatives on surfaces. rsc.orgresearchgate.net